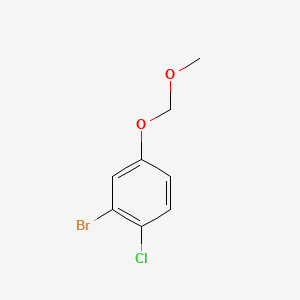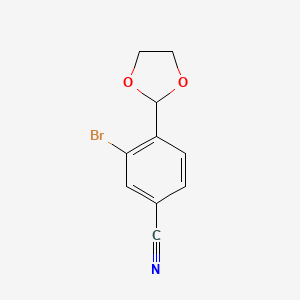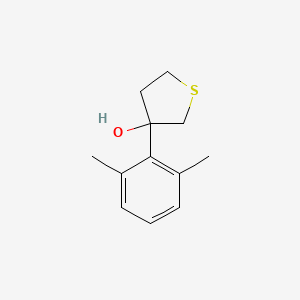
4-(2,6-Dimethylphenyl)oxan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-Dimethylphenyl)oxan-4-ol, also known as 4-DMPO, is a versatile organic compound with a wide range of applications in scientific research. It is a colorless crystalline solid that is soluble in many organic solvents. Due to its low toxicity and versatile reactivity, 4-DMPO has become a popular reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. Additionally, 4-DMPO has been used in a variety of scientific research applications, including biochemical and physiological studies and laboratory experiments.
Applications De Recherche Scientifique
4-(2,6-Dimethylphenyl)oxan-4-ol has been used in a variety of scientific research applications, including biochemical and physiological studies, laboratory experiments, and drug development. For example, this compound has been used to study the structure and function of proteins, enzymes, and other biological molecules. Additionally, this compound has been used to study the effects of drugs on the body, and to develop new drugs.
Mécanisme D'action
4-(2,6-Dimethylphenyl)oxan-4-ol acts as a substrate for a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. This compound can also act as an inhibitor of enzymes, including cytochrome P450 enzymes, which can affect the metabolism of drugs and other compounds. Additionally, this compound can act as a ligand, binding to proteins and other molecules in the body and affecting their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific application and the concentration used. In general, this compound is thought to have a variety of effects on the body, including modulating the activity of enzymes, binding to proteins and other molecules, and affecting the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(2,6-Dimethylphenyl)oxan-4-ol in laboratory experiments is its low toxicity and its ability to act as a substrate, inhibitor, and ligand. Additionally, this compound is relatively inexpensive and easy to synthesize, making it a popular choice for laboratory experiments. However, this compound is not always suitable for all experiments, as its effects can vary depending on the concentration used and the application.
Orientations Futures
There are a number of potential future directions for research involving 4-(2,6-Dimethylphenyl)oxan-4-ol. These include further studies of its biochemical and physiological effects, development of new drugs and other compounds using this compound as a substrate or ligand, and exploration of its potential use in pharmaceuticals and other industries. Additionally, further research could be conducted to improve the synthesis of this compound and to develop more efficient and cost-effective methods for its production.
Méthodes De Synthèse
4-(2,6-Dimethylphenyl)oxan-4-ol is typically synthesized through the reaction of 2,6-dimethylphenol with oxalyl chloride in the presence of a base such as pyridine. This reaction produces an oxalyl chloride intermediate, which is then hydrolyzed to form this compound. This method is simple and cost-effective, making it a popular choice for the synthesis of this compound.
Propriétés
IUPAC Name |
4-(2,6-dimethylphenyl)oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10-4-3-5-11(2)12(10)13(14)6-8-15-9-7-13/h3-5,14H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWISKAKHQYLYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














